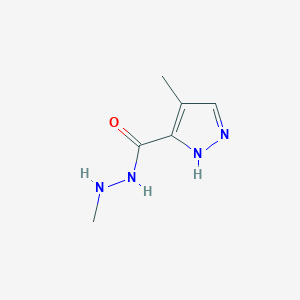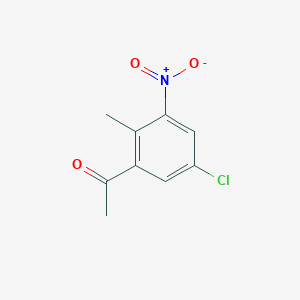
1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO3 It is characterized by the presence of a chloro, methyl, and nitro group attached to a phenyl ring, along with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 5-chloro-2-methylacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, ammonia, thiols.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed:
Reduction: 1-(5-Chloro-2-methyl-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(5-Chloro-2-carboxy-3-nitrophenyl)ethanone.
科学研究应用
1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(5-chloro-2-methyl-3-nitrophenyl)ethanone and its derivatives depends on the specific application and target. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.
相似化合物的比较
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: This compound has a hydroxyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
1-(2-Chloro-5-nitrophenyl)ethanone: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical behavior and applications.
Uniqueness: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro, methyl, and nitro groups in specific positions on the phenyl ring allows for targeted chemical modifications and applications in various fields.
属性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8ClNO3/c1-5-8(6(2)12)3-7(10)4-9(5)11(13)14/h3-4H,1-2H3 |
InChI 键 |
YVPBLUCLWKVMLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)
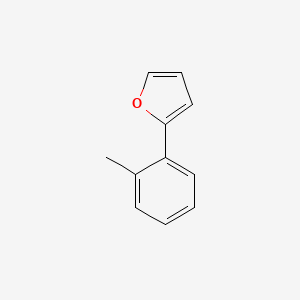

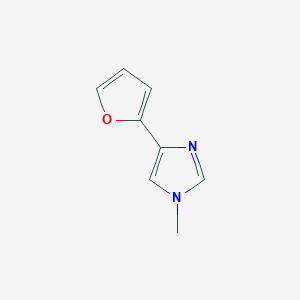
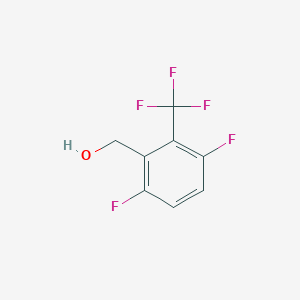
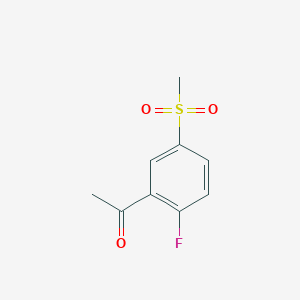
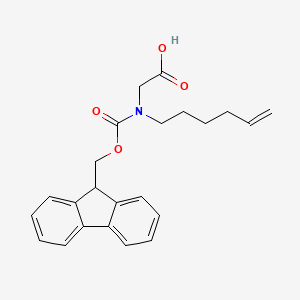

![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)
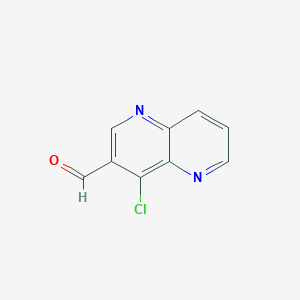
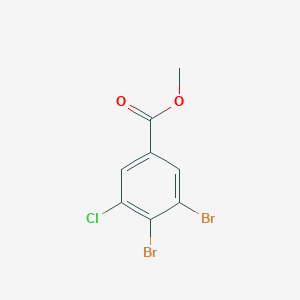
![(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
